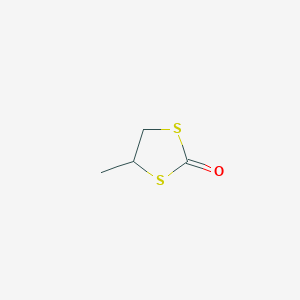

4-Methyl-1,3-dithiolan-2-one

Overview

Description

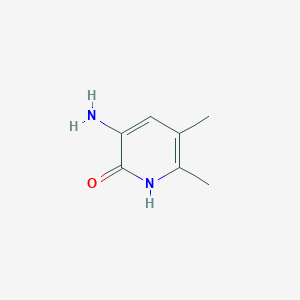

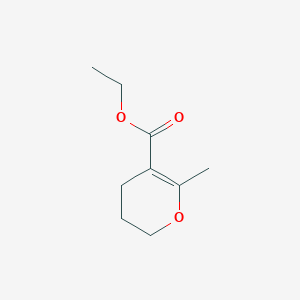

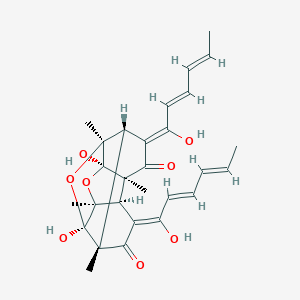

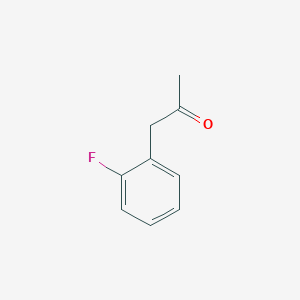

4-Methyl-1,3-dithiolan-2-one is a chemical compound with the molecular formula C4H6OS2 . It has an average mass of 134.220 Da and a monoisotopic mass of 133.986008 Da .

Synthesis Analysis

A solvent-free synthesis of novel pyrazolone-1,3-dithiolan and pyrazolone-1,3-dithiole hybrids has been reported . This synthesis involves the reaction between in situ generated pyrazolones and propargyl bromide in the presence of carbon disulfide . The reaction was carried out in the presence of triethylamine at room temperature .Molecular Structure Analysis

The molecular structure of 4-Methyl-1,3-dithiolan-2-one consists of a five-membered ring containing two sulfur atoms, one oxygen atom, and two carbon atoms . One of the carbon atoms is substituted with a methyl group .Chemical Reactions Analysis

1,3-Dithiolanes can be generated by the double conjugate addition of dithiols to propargylic ketones, esters, and aldehydes . The resonance form appears more stable due to the aromaticity of both linked pyrazole and 1,3-dithiole moieties .Physical And Chemical Properties Analysis

4-Methyl-1,3-dithiolan-2-one has a density of 1.3±0.1 g/cm3, a boiling point of 191.8±7.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.8±3.0 kJ/mol and a flash point of 76.1±8.2 °C . Its index of refraction is 1.587, and it has a molar refractivity of 35.0±0.3 cm3 .Scientific Research Applications

Synthesis of Pyrazolone-1,3-dithiolan and Pyrazolone-1,3-dithiole Hybrids

“4-Methyl-1,3-dithiolan-2-one” is used in the synthesis of pyrazolone-1,3-dithiolan and pyrazolone-1,3-dithiole hybrids . These hybrids are formed from the reaction between in situ generated pyrazolones and propargyl bromide in the presence of carbon disulfide .

Creation of Aromatic Properties

The synthesized 1,3-dithiole hybrid molecules from “4-Methyl-1,3-dithiolan-2-one” have aromatic properties. This is indicated by the signal of olefinic hydrogen appearing at about 7.07–7.41 ppm in DMSO- d6 .

Synthesis of Sulfur-Containing Heterocycles

“4-Methyl-1,3-dithiolan-2-one” is used in the synthesis of sulfur-containing heterocycles . 1,1-Dithiolate anions, which are convenient synthetic intermediates for the synthesis of a variety of sulfur-containing heterocyclic compounds, are generated from the reaction of various active methylenes, such as 1,3-dicarbonyl compounds or pyrazolones, with carbon disulfide in the presence of a suitable base .

Anti-HIV and Antimicrobial Activities

1,3-Dithiolan-2-imines, which can be synthesized from “4-Methyl-1,3-dithiolan-2-one”, exhibit anti-HIV and antimicrobial activities .

Inhibition of Human Hepatic Cytochrome P450

1,3-Dithiolan-2-imines are used as selective inhibitors of human hepatic cytochrome P450 . This makes “4-Methyl-1,3-dithiolan-2-one” important in the field of medicinal chemistry.

Production of High Electrical Conductivity Compounds

1,3-Dithiolan-2-iminium salts, which are precursors to tetrathiafulvalenes, are used to obtain organic compounds with high electrical conductivity . These salts can be synthesized from “4-Methyl-1,3-dithiolan-2-one”.

Development of Molecular Switches

1,3-Dithiolan-2-iminium salts are also used in the development of molecular switches . These switches are used in various applications, including electronics and nanotechnology.

Synthesis of 4-Substituted N-Alkyl-1,3-dithiolan-2-imines

“4-Methyl-1,3-dithiolan-2-one” is used in the synthesis of 4-substituted N-alkyl-1,3-dithiolan-2-imines . These compounds are synthesized from N-alkyl-1,3-oxathiolan-2-imines by reaction with potassium thiocyanate .

properties

IUPAC Name |

4-methyl-1,3-dithiolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6OS2/c1-3-2-6-4(5)7-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLRLRPNJIGHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944155 | |

| Record name | 4-Methyl-1,3-dithiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,3-dithiolan-2-one | |

CAS RN |

21548-49-2 | |

| Record name | Benzotriazole, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021548492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1,3-dithiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.